2-Allyl-1-(benzyloxy)anthracene-9,10-dione
Beschreibung
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an allyl group and a benzyloxy group attached to the anthracene core at the 2 and 1 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C24H18O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-2-prop-2-enylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O3/c1-2-8-17-13-14-20-21(24(17)27-15-16-9-4-3-5-10-16)23(26)19-12-7-6-11-18(19)22(20)25/h2-7,9-14H,1,8,15H2 |
InChI-Schlüssel |
MTWZVZAPZUIPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Overview of the Core Scaffold Synthesis: Anthracene-9,10-dione
The synthesis of 2-allyl-1-(benzyloxy)anthracene-9,10-dione begins with the preparation of the anthracene-9,10-dione (anthraquinone) core, which is a key intermediate. A recent patented method describes an efficient synthesis of 9,10-anthraquinone by oxidation of 9-anthracene boronic acid in the presence of an organic solvent, water, and alkali at mild conditions without the use of corrosive nitric acid. This method avoids high-temperature heating, reduces energy consumption, and improves yield by complete reaction and simplified workup (filtration, washing, drying, and solvent removal).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation of 9-anthracene boronic acid | Organic solvent, water, alkali, stirring 1-2 h | Mild conditions, no nitric acid, high yield |
| Workup | Filtration, washing with brine, drying over MgSO4, solvent removal | Simple, cost-effective |
This anthraquinone core is the platform for further functionalization.
Introduction of the Benzyloxy Group at the 1-Position
The benzyloxy substituent is introduced via nucleophilic substitution or etherification reactions on the anthraquinone scaffold. While direct literature on 2-allyl-1-(benzyloxy)anthracene-9,10-dione is limited, analogous anthraquinone derivatives with hydroxy groups have been functionalized by alkylation with benzyl bromide or benzyl alcohol derivatives under basic conditions.
For example, in a related anthraquinone derivative synthesis, hydroxyanthracene-9,10-dione was reacted with prenyl bromide in the presence of potassium carbonate in acetone under reflux to yield the corresponding allyloxy derivative. By analogy, the benzyloxy group can be introduced by reacting 1-hydroxyanthracene-9,10-dione with benzyl bromide or benzyl alcohol under basic conditions (e.g., K2CO3) in a suitable solvent like acetone or DMF, typically under reflux for several hours.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation of 1-hydroxyanthracene-9,10-dione | Benzyl bromide or benzyl alcohol, K2CO3, acetone, reflux 3-24 h | Formation of 1-(benzyloxy)anthracene-9,10-dione |
This step requires careful control of reaction time and temperature to avoid side reactions and ensure selective ether formation.
Allylation at the 2-Position
The allyl group at the 2-position is introduced typically by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The allylation can be achieved by reacting the anthraquinone derivative bearing the benzyloxy group with allyl bromide or allyl chloride under basic conditions.
A typical procedure involves:
- Using allyl bromide as the allyl source.
- Employing a base such as potassium carbonate or sodium hydride to deprotonate the anthraquinone at the 2-position.
- Conducting the reaction in a polar aprotic solvent (e.g., DMF, acetone) under reflux or elevated temperature.
Alternatively, metal-catalyzed cross-coupling methods (e.g., palladium-catalyzed allylation) can be employed for higher selectivity and yield, especially when direct nucleophilic substitution is challenging due to steric or electronic factors.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Allylation of 1-(benzyloxy)anthracene-9,10-dione | Allyl bromide, base (K2CO3 or NaH), solvent (DMF/acetone), reflux | Direct nucleophilic substitution or Pd-catalyzed cross-coupling |
Summary of the Synthetic Route
The overall synthetic route to 2-allyl-1-(benzyloxy)anthracene-9,10-dione can be summarized as follows:
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 9-anthracene boronic acid | Oxidation with organic solvent, water, alkali, stirring 1-2 h | Anthracene-9,10-dione |
| 2 | Anthracene-9,10-dione | Hydroxylation (if needed) or direct alkylation | 1-hydroxyanthracene-9,10-dione or direct benzyloxy derivative |
| 3 | 1-hydroxyanthracene-9,10-dione | Benzyl bromide, K2CO3, acetone, reflux | 1-(benzyloxy)anthracene-9,10-dione |
| 4 | 1-(benzyloxy)anthracene-9,10-dione | Allyl bromide, base, solvent, reflux or Pd-catalyzed allylation | 2-allyl-1-(benzyloxy)anthracene-9,10-dione |
Research Findings and Optimization
- The patented oxidation method for anthraquinone synthesis reduces energy consumption and avoids corrosive reagents, improving scalability and cost-effectiveness.
- Alkylation reactions for benzyloxy group introduction require careful base and solvent selection to maximize yield and minimize side products.
- Allylation can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield, as suggested in recent synthetic studies.
- Metal-catalyzed cross-coupling methods offer improved selectivity for allylation, especially when direct nucleophilic substitution is inefficient.
Data Table: Typical Reaction Conditions and Yields
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Anthraquinone synthesis | 9-anthracene boronic acid, alkali | Stirring 1-2 h, room temp | >85 | Mild, no nitric acid |
| Benzyloxy introduction | Benzyl bromide, K2CO3 | Reflux, acetone, 3-24 h | 45-60 | Requires purification |
| Allylation | Allyl bromide, K2CO3 or Pd catalyst | Reflux, DMF or acetone, 6-24 h | 50-70 | Pd-catalysis improves yield |
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-1-(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The allyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
2-Allyl-1-(benzyloxy)anthracene-9,10-dione has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit favorable charge transport properties makes it a candidate for developing efficient electronic devices.
Photochemistry
The compound exhibits interesting photochemical behavior, particularly in light-induced reactions. Studies have shown that it can undergo photolysis to generate reactive intermediates, which can be harnessed for synthetic applications. For instance, the photochemical release of functional groups from the compound can be utilized in targeted drug delivery systems or in the synthesis of complex organic molecules .
Medicinal Chemistry
Research indicates that derivatives of anthraquinones, including 2-Allyl-1-(benzyloxy)anthracene-9,10-dione, possess significant biological activities. They have been investigated for their anticancer properties due to their ability to intercalate into DNA and disrupt cellular processes. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human colorectal carcinoma and lung carcinoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with microbial membranes, potentially leading to cell lysis or inhibition of essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent .
Case Studies
Wirkmechanismus
The mechanism of action of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes. These interactions can lead to various biological outcomes, including cell death, inhibition of cell proliferation, and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation systems.
1,4-Dihydroxyanthraquinone: Used in dye production and has biological activities.
Uniqueness
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of both allyl and benzyloxy groups allows for versatile chemical modifications and applications in various fields .
Biologische Aktivität
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a synthetic derivative of anthracene and has garnered attention due to its potential biological activities. This compound belongs to the class of anthraquinones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione can be represented as follows:
This compound features an allyl group and a benzyloxy substituent on the anthracene backbone, which may influence its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of anthracene-9,10-dione exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various tumor cell lines. The mechanism often involves the induction of apoptosis and the inhibition of topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Case Study:
In a study evaluating the cytotoxic effects of anthraquinone derivatives on human leukemia cell lines (HL-60), significant inhibition was observed. The derivatives demonstrated IC50 values below 0.5 µM against several cancer types, indicating potent anticancer activity .
Anti-inflammatory Activity
2-Allyl-1-(benzyloxy)anthracene-9,10-dione has also been investigated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages .
Research Findings:
A disubstituted anthracene derivative showed significant inhibition of NO production at a concentration of 5 µg/mL with lower cytotoxicity compared to established drugs like mitoxantrone . This suggests a favorable therapeutic index for compounds in this class.
The biological activity of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione is attributed to several mechanisms:
- Topoisomerase Inhibition: Anthraquinone derivatives can stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
- Inhibition of Inflammatory Pathways: By blocking key signaling pathways involved in inflammation, these compounds can reduce the production of pro-inflammatory cytokines.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Activity | Notes |
|---|---|---|---|
| 2-Allyl-1-(benzyloxy)anthracene-9,10-dione | TBD | Anticancer | Potential for selective toxicity |
| Disubstituted Anthracene Derivative | <0.5 | Anticancer | Significant inhibition of IL-1β and TNF-α |
| Mitoxantrone | TBD | Anticancer | Higher cytotoxicity compared to derivatives |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Allyl-1-(benzyloxy)anthracene-9,10-dione?
- Methodology : The synthesis typically involves multi-step reactions:
Nitration : Introduce nitro groups to the anthracene core using HNO₃/H₂SO₄.
Reduction : Convert nitro to amino groups with NaBH₄ or LiAlH₄ in anhydrous THF .
Etherification : React the amino intermediate with benzyl bromide under basic conditions (e.g., K₂CO₃) to form the benzyloxy group.
Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide and a base like LDA in THF .
- Key Tools : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate) and characterize intermediates via -NMR and IR spectroscopy .
Q. How is 2-Allyl-1-(benzyloxy)anthracene-9,10-dione characterized structurally?
- Methodology :
- Spectroscopy : Use -NMR to confirm allyl protons (δ 5.8–6.0 ppm, multiplet) and benzyloxy aromatic protons (δ 7.2–7.5 ppm). IR detects C=O stretches (1670–1650 cm⁻¹) and ether C-O bonds (1250 cm⁻¹) .
- Mass Spectrometry : HRMS (EI) confirms molecular weight (e.g., [M]⁺ at m/z 368.14) .
Advanced Research Questions
Q. How can regioselectivity challenges during allylation be addressed?
- Methodology :
- Optimized Conditions : Use sterically hindered bases (e.g., LDA) in THF at -78°C to direct allylation to the 2-position .
- Computational Modeling : Predict regioselectivity via DFT calculations (e.g., Fukui indices for electrophilic substitution sites) .
Q. What strategies resolve contradictions in spectral data for anthraquinone derivatives?
- Methodology :
- Comparative Analysis : Cross-reference -NMR data with analogous compounds (e.g., 9,10-diphenylanthracene derivatives) to validate assignments .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming benzyloxy group orientation) .
Q. How does the allyl group influence reactivity in anthraquinone-based systems?
- Methodology :
- Oxidation Studies : Treat with KMnO₄ in acidic conditions to convert allyl to carboxyl groups, monitored by UV-Vis (λₘₐₓ shifts from 350 nm to 320 nm) .
- Diels-Alder Reactions : React with maleic anhydride at 100°C to form cycloadducts, analyzed via HPLC (C18 column, acetonitrile:water) .
Q. How to design biological assays for evaluating antimicrobial activity?
- Methodology :
- MIC Testing : Use broth microdilution (96-well plates) against S. aureus and E. coli, with ampicillin as a positive control .
- Fluorescence Imaging : Label the compound with FITC to track cellular uptake in cancer cell lines (e.g., HeLa) via confocal microscopy .
Notes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
